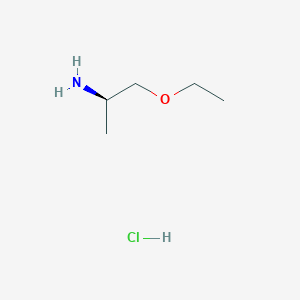

(2R)-1-ethoxypropan-2-amine hydrochloride

CAS No.: 2241107-55-9

Cat. No.: VC4824650

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241107-55-9 |

|---|---|

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 |

| IUPAC Name | (2R)-1-ethoxypropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | UMXZWKSCBDODJL-NUBCRITNSA-N |

| SMILES | CCOCC(C)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(2R)-1-Ethoxypropan-2-amine hydrochloride is a secondary amine featuring an ethoxy group at the first carbon and an amine group at the second carbon of a propane chain, with stereochemical specificity at the C2 position (R-configuration). Its hydrochloride salt enhances stability and solubility in polar solvents . The IUPAC name, (2R)-1-ethoxypropan-2-amine;hydrochloride, reflects this configuration and ionic form.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2241107-55-9 | |

| Purity | 95% | |

| Molecular Formula | C₅H₁₄ClNO | |

| Hazard Statements | H315, H319, H335 |

The compound’s stereochemistry is critical for its interactions in biological systems. The R-configuration at C2 ensures optimal spatial alignment for binding to target proteins, as evidenced in TLR2 agonist studies .

Synthesis and Manufacturing

Synthetic Pathways

While the exact synthesis protocol for (2R)-1-ethoxypropan-2-amine hydrochloride is proprietary, analogous compounds are typically prepared via nucleophilic substitution or reductive amination. For instance, the PMC study describes the modification of 3-(2-(2-ethoxyethoxy)ethoxy)propan-1-amine to install functional groups for TLR2 activation . This suggests that the target compound could be synthesized through ethoxylation of propan-2-amine followed by stereoselective resolution and hydrochlorination.

Chirality Control

The R-configuration is achieved using chiral catalysts or resolving agents during amination. Asymmetric hydrogenation of ketone intermediates or enzymatic resolution may be employed to ensure enantiomeric purity, which is essential for consistent bioactivity .

Applications in Pharmaceutical Research

Role in Immunology and Vaccine Development

The compound’s primary research utility lies in its function as a scaffold for TLR2 agonists. Structural analogs, such as S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-R-cysteinyl-S-serine (PAM2CS), require precise acyl chain positioning and stereochemistry to activate TLR2/6 heterodimers .

Table 2: Bioactivity of Structural Analogues

| Analogue | EC₅₀ (nM) | TLR2 Activity | Source |

|---|---|---|---|

| PAM2CS-OMe | 0.5 | High | |

| Compound 44 | 4.4 | Moderate | |

| (2R)-1-Ethoxypropan-2-amine derivative | N/A | Under study |

Replacement of the thioglycerol backbone with ethoxypropan-2-amine motifs retains TLR2 agonism while improving water solubility, a finding that underscores the compound’s versatility .

Regulatory and Compliance Considerations

Disposal Guidelines

Waste must be incinerated at approved facilities to prevent environmental release. Contaminated packaging requires triple rinsing before recycling .

Future Directions and Research Gaps

While current studies emphasize TLR2 applications, the compound’s potential in neurotransmitter analogs or enzyme inhibitors remains unexplored. Further SAR studies could optimize its pharmacokinetic profile for in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume